HDAC1 Inhibitory Potency of Depudecin Directly Compared to Trichostatin A (TSA) in a Purified Enzyme Assay
Depudecin demonstrates a defined, micromolar inhibitory potency against recombinant HDAC1. In a direct in vitro assay using purified recombinant HDAC1, depudecin inhibited 50% of the enzyme activity at a concentration of 4.7 μM [1]. This is in contrast to the structurally distinct hydroxamic acid inhibitor trichostatin A (TSA), which exhibits a significantly lower IC50 in the low nanomolar range (e.g., ~1-10 nM) against HDAC1 under similar assay conditions [2]. This quantitative difference defines depudecin as a moderate-potency HDAC1 inhibitor compared to the ultra-high potency of TSA, making depudecin a valuable tool when a less potent, reversible, or chemically distinct inhibitor is required for mechanistic studies or when avoiding the potent transcriptional effects of nanomolar inhibitors is desirable [1].
| Evidence Dimension | HDAC1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.7 μM |
| Comparator Or Baseline | Trichostatin A (TSA): ~0.001–0.010 μM (1-10 nM) range |
| Quantified Difference | Depudecin IC50 is approximately 470- to 4700-fold higher (less potent) than TSA. |
| Conditions | In vitro histone deacetylase assay using purified recombinant HDAC1. |
Why This Matters
For researchers designing dose-response experiments or seeking a chemical probe that avoids the extreme potency and potential cytotoxicity of nanomolar HDAC inhibitors, depudecin offers a precisely characterized, micromolar alternative with a distinct binding mode.
- [1] Kwon HJ, Owa T, Hassig CA, Shimada J, Schreiber SL. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase. Proc Natl Acad Sci U S A. 1998 Mar 31;95(7):3356-61. PMID: 9520369. View Source
- [2] Yoshida M, Kijima M, Akita M, Beppu T. Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A. J Biol Chem. 1990 Oct 5;265(28):17174-9. PMID: 2211619. View Source
